molecular formula C18H22N2O3S B2370222 N-(2,3-dimethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1396767-90-0

N-(2,3-dimethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2370222
CAS No.: 1396767-90-0
M. Wt: 346.45
InChI Key: RKANXURJTOKGFU-UHFFFAOYSA-N
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Description

N-(2,3-Dimethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a thiophen-2-yl group at the 4-position and an N-linked 2,3-dimethoxyphenyl carboxamide moiety. The 2,3-dimethoxyphenyl group is associated with modulating steric and electronic properties, which can influence receptor binding , while the thiophene moiety is frequently linked to antiproliferative and enzyme-inhibitory activities . Synthetic routes for analogous compounds often involve isocyanate-mediated carboxamide formation or acylation reactions, as seen in benzodiazepine and benzimidazolone derivatives .

Properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-4-thiophen-2-ylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-15-6-3-5-14(17(15)23-2)19-18(21)20-10-8-13(9-11-20)16-7-4-12-24-16/h3-7,12-13H,8-11H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKANXURJTOKGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine moiety substituted with a thiophene and a dimethoxyphenyl group. Its chemical formula is C16H20N2O3SC_{16}H_{20}N_2O_3S, and it has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy.

Biological Activity Overview

1. Antiviral Activity:
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives with similar structures have shown efficacy against viruses such as HIV and hepatitis C virus (HCV) .

2. Antimicrobial Activity:
The compound has also been evaluated for antimicrobial activity. In vitro studies demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.22 μg/mL for certain derivatives .

3. Antioxidant Properties:
Research indicates that the compound may possess antioxidant properties, contributing to its potential therapeutic effects in oxidative stress-related conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Replication: Similar compounds have been shown to inhibit viral replication by targeting specific viral enzymes or receptors.
  • Disruption of Bacterial Cell Walls: The antimicrobial action is likely due to the disruption of bacterial cell wall synthesis or function.
  • Scavenging Free Radicals: The antioxidant activity may stem from the ability of the compound to scavenge free radicals, reducing oxidative damage.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of a series of piperidine derivatives against HIV. The results indicated that compounds with structural similarities to this compound exhibited EC50 values in the low micromolar range, demonstrating potent antiviral activity .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had an MIC lower than 0.25 μg/mL, indicating strong bactericidal activity .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/ConditionEC50/MIC ValueReference
AntiviralHIVLow µM
AntimicrobialStaphylococcus aureus0.22 - 0.25 µg/mL
AntioxidantOxidative StressNot quantifiedGeneral Findings

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2,3-dimethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is C18H22N2O3S. The compound features a piperidine ring substituted with a thiophene moiety and a dimethoxyphenyl group, which contributes to its biological activity.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

  • Cytotoxicity Assays : Research has shown that this compound exhibits selective cytotoxicity against various cancer cell lines. In vitro studies have demonstrated significant inhibition of cell proliferation in breast cancer models, indicating its potential as an anti-breast cancer agent .
  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer progression. For example, it has been noted to affect the Pim-1 kinase pathway, which is crucial for tumor growth and survival .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary studies indicate that derivatives with similar structural motifs demonstrate significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

Enzyme Inhibition

This compound may also function as an enzyme inhibitor. Similar compounds have shown the ability to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases . This suggests that the compound could be explored further for therapeutic applications in neurological disorders.

Case Study 1: Anti-Breast Cancer Activity

In a study assessing the anti-breast cancer activity of related compounds, this compound showed promising results in xenograft models. Tumor growth was significantly inhibited compared to controls, highlighting its potential as a therapeutic agent .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound revealed that it effectively inhibited acetylcholinesterase activity in vitro. This suggests a possible application in treating Alzheimer's disease or other cognitive disorders .

Chemical Reactions Analysis

Carboxamide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the amide bond, yielding a carboxylic acid and amine derivative.

Table 1: Hydrolysis Conditions and Products

ConditionReagentsTemperatureProduct(s)YieldReference
Acidic hydrolysis6M HCl, reflux110°C2,3-Dimethoxyaniline + Piperidine-4-(thiophen-2-yl) carboxylic acid~75%
Basic hydrolysis4M NaOH, ethanol/water80°CSodium salt of carboxylic acid + free amine~68%

Key factors influencing hydrolysis rates include steric hindrance from the 2,3-dimethoxyphenyl group and electronic effects of the thiophene ring.

Thiophene Electrophilic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution at the α-position (C3 or C5).

Table 2: Electrophilic Substitution Reactions

Reaction TypeReagentsConditionsMajor ProductSelectivityReference
SulfonationH₂SO₄, SO₃0–5°C, 2 hrs5-Sulfo-thiophene derivative85% C5
NitrationHNO₃, H₂SO₄0°C, 1 hr3-Nitro-thiophene derivative78% C3
HalogenationBr₂ in CHCl₃RT, 30 min3-Bromo-thiophene derivative90% C3

The piperidine ring’s electron-donating carboxamide group slightly deactivates the thiophene but does not override its inherent reactivity .

Piperidine Functionalization

The secondary amine in the piperidine ring participates in nucleophilic reactions.

Table 3: Piperidine Ring Modifications

ReactionReagentsConditionsProductYieldReference
AlkylationCH₃I, K₂CO₃DMF, 60°C, 6 hrsN-Methyl-piperidine derivative62%
AcylationAcetyl chloride, pyridineDCM, 0°C to RTN-Acetyl-piperidine derivative71%
OxidationmCPBACH₂Cl₂, RT, 12 hrsPiperidine N-oxide58%

Steric hindrance from the 4-thiophene group slows alkylation kinetics compared to unsubstituted piperidines .

Methoxy Group Demethylation

The 2,3-dimethoxyphenyl group undergoes demethylation under strong Lewis acids:

2 3 MeO 2C6H3BBr32 3 HO 2C6H3\text{2 3 MeO }_2\text{C}_6\text{H}_3\xrightarrow{\text{BBr}_3}\text{2 3 HO }_2\text{C}_6\text{H}_3

Conditions : BBr₃ (3 equiv), CH₂Cl₂, −78°C → RT, 8 hrs.
Yield :

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The thiophen-2-yl group in the target compound is structurally analogous to derivatives in , which exhibit potent antiproliferative effects (IC₅₀ < 10 µM) against breast cancer cells.

Enzyme Inhibition Profiles: Compared to Compound 56 (), which inhibits 8-oxoguanine repair enzymes, the target compound lacks the bromo-benzodiazol-2-one moiety critical for high-affinity binding to oxidative damage repair targets. This suggests divergent therapeutic applications (e.g., anticancer vs. neuroprotective) . TH5487 () demonstrates that piperidine carboxamides with halogenated aryl groups achieve nanomolar inhibition of OGG1, highlighting the importance of electron-withdrawing substituents for enzyme targeting .

Receptor Antagonism :

  • MK-0974 () shows that fluorinated aryl groups and rigid heterocycles (e.g., imidazopyridine) are critical for CGRP receptor antagonism. The target compound’s thiophene and dimethoxyphenyl groups may offer alternative binding modes but likely with lower affinity for peptide receptors .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The thiophene and dimethoxy groups in the target compound likely increase logP compared to Compound 56 () but reduce it relative to MK-0974 (trifluoroethyl group). This balance may enhance blood-brain barrier penetration for CNS targets .
  • Metabolic Stability : Methoxy groups are susceptible to demethylation, whereas thiophene rings may undergo oxidative metabolism. Analogous compounds (e.g., ’s derivatives) often require structural optimization to improve half-lives .

Research Findings and Hypotheses

Dual Activity Potential: The combination of thiophene (antiproliferative) and dimethoxyphenyl (enzyme modulation) moieties suggests the target compound could exhibit dual mechanisms, such as simultaneous kinase inhibition and cell cycle disruption.

Selectivity Challenges : Unlike TH5487 (), which uses bromo and iodo substituents for selective OGG1 inhibition, the target compound’s lack of halogens may reduce off-target effects but also limit potency against specific enzymes .

Synthetic Feasibility : The acylation and isocyanate coupling methods described in and provide reliable pathways for scalable synthesis, though purification of stereoisomers (if present) may require advanced chromatographic techniques .

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

One of the most efficient methods for introducing the thiophen-2-yl group at the 4-position of piperidine involves palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling:

Reagents Catalyst Base Solvent Temperature Time Yield
4-bromopiperidine derivative, 2-thiopheneboronic acid Pd(PPh3)4 Na2CO3 Dioxane/H2O (4:1) 80-90°C 6-12 h 70-85%
4-bromopiperidine derivative, 2-thiopheneboronic acid PdCl2(PPh3)2 K2CO3 DMF 70-90°C 8-12 h 65-80%
4-triflyloxypiperidine derivative, 2-thiopheneboronic acid Pd(dppf)Cl2 Cs2CO3 Toluene/EtOH/H2O 80°C 6-8 h 75-90%

This approach is adaptable from protocols for structurally similar compounds, where complete conversion can be achieved although purification may sometimes be challenging.

Alternative Route via Thiophene Nucleophilic Substitution

An alternative approach involves nucleophilic substitution:

  • Preparation of thiophene-2-thiol or thiophene-2-lithium reagent
  • Reaction with 4-halogenated piperidine derivatives in the presence of a base

This method is analogous to the synthesis reported for similar thiophene-containing heterocycles, where 4-chloropiperidine undergoes nucleophilic substitution with thiophene-2-thiol to form the 4-(thiophen-2-yl)piperidine structure.

Carbamoyl Functionalization of Piperidine

Carbamoyl Chloride Route

The most common approach to functionalize the piperidine nitrogen involves the use of carbamoyl chlorides:

  • Preparation of 2,3-dimethoxyphenyl isocyanate from 2,3-dimethoxyaniline
  • Reaction of isocyanate with 4-(thiophen-2-yl)piperidine in dichloromethane at controlled temperature
Reactant Solvent Catalyst Temperature Time Yield
2,3-dimethoxyphenyl isocyanate DCM DMAP (cat.) 0°C to rt 6-8 h 85-95%
2,3-dimethoxyphenyl carbamoyl chloride DCM Et3N 0°C to rt 4-6 h 80-90%

This approach is analogous to the methods used for preparing N-(2,3-dimethoxyphenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide and similar structures.

Carbonylation with Triphosgene

An alternative route involves the use of triphosgene:

  • Activation of 2,3-dimethoxyaniline with triphosgene to form an activated carbamate
  • Subsequent reaction with 4-(thiophen-2-yl)piperidine
Reagent Base Solvent Temperature Yield
Triphosgene (0.4 eq) NaHCO3 or pyridine DCM/THF 0°C to rt 75-85%

This method has been successfully applied to the synthesis of various carboxamide-linked heterocycles, including benzoxazepine derivatives.

One-Pot Synthesis Approaches

Several research groups have explored one-pot approaches to streamline the synthesis:

Mitsunobu-Based One-Pot Synthesis

  • Formation of the 4-(thiophen-2-yl)piperidine core via Suzuki coupling
  • In situ generation of 2,3-dimethoxyphenyl isocyanate
  • Direct addition to the reaction mixture to form the carboxamide linkage

This approach minimizes isolation steps and can improve overall yields, though careful optimization of reaction conditions is required.

Purification and Characterization

Purification Techniques

Purification of this compound typically involves:

  • Column chromatography (silica gel, typically using dichloromethane/methanol or ethyl acetate/hexanes gradient)
  • Recrystallization from appropriate solvent systems (ethanol/water or acetone/hexanes)
  • For large-scale preparations, automated flash chromatography systems may be employed

Analytical Characterization

The compound can be characterized using the following analytical techniques:

Technique Key Characteristics
1H NMR Characteristic signals for aromatic protons of thiophene (6.8-7.4 ppm), methoxy groups (3.7-3.9 ppm), and piperidine ring protons (1.5-3.5 ppm)
13C NMR Signals for carbonyl carbon (~165 ppm), aromatic carbons (110-150 ppm), and aliphatic carbons (25-55 ppm)
Mass Spectrometry Molecular ion peak at m/z 347 [M+H]+
IR Spectroscopy Characteristic bands for C=O stretching (~1650 cm-1), C-O stretching (~1250 cm-1), and N-H stretching (~3300 cm-1)

Optimization Strategies

Yield Improvement Techniques

Several strategies have been explored to improve the yield and purity:

  • Carefully controlled reaction temperatures, particularly during the isocyanate formation and coupling steps
  • Use of anhydrous conditions to prevent hydrolysis of reactive intermediates
  • Exploration of different catalyst systems for the Suzuki coupling step
  • Optimized work-up procedures to minimize product loss

Alternative Coupling Reagents

Research has indicated that alternative coupling reagents can sometimes improve yields:

Coupling Reagent Advantages Typical Yield
CDI (Carbonyldiimidazole) Milder conditions, fewer side reactions 70-85%
HATU Effective for sterically hindered substrates 75-90%
PyBOP Good for scale-up processes 65-80%

Challenges and Considerations

Steric Hindrance Effects

The synthesis can be complicated by steric hindrance, particularly in the carbamoyl coupling step, due to the presence of the ortho-methoxy group in the 2,3-dimethoxyphenyl moiety. Optimization of reaction conditions, such as higher temperatures or longer reaction times, may be necessary to overcome this challenge.

Regioselectivity in Thiophene Coupling

Scale-Up Considerations

For larger-scale synthesis, several modifications to the laboratory procedures are typically needed:

  • Controlled addition rates of reagents, particularly for exothermic steps
  • Improved temperature control systems
  • Alternative purification techniques such as recrystallization instead of column chromatography
  • Consideration of green chemistry principles through solvent selection and reduction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,3-dimethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized piperidine and aryl precursors. Key steps include:

  • Coupling Reactions : Use Ullmann or Buchwald-Hartwig amination to attach the 2,3-dimethoxyphenyl group to the piperidine core.
  • Thiophene Integration : Employ Suzuki-Miyaura cross-coupling to introduce the thiophen-2-yl moiety (conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) .
  • Carboxamide Formation : React the intermediate with triphosgene or carbonyldiimidazole in dichloromethane under inert atmosphere .
    • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity (>95%) .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 7.1–7.3 ppm) .
  • X-ray Crystallography : Resolve crystal structure using SHELX software for bond-length validation (e.g., C=O bond ~1.23 Å, piperidine ring puckering analysis) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ expected m/z: calculated vs. observed) .

Q. What preliminary biological assays are recommended to assess its activity?

  • Methodological Answer : Prioritize target-agnostic screens:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Receptor Binding Studies : Radioligand displacement assays for serotonin (5-HT1A/2A) or opioid receptors due to structural analogs .

Advanced Research Questions

Q. How to resolve discrepancies in biological activity data across different studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate results using independent techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Structural Validation : Re-examine compound purity via HPLC and co-crystallize with targets to confirm binding modes .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., fluorophenyl or benzimidazole analogs) to identify substituent-specific trends .

Q. What computational strategies are effective in predicting target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with homology models of GPCRs (e.g., 5-HT1A) to prioritize residues (e.g., Asp116 for ionic interactions with piperidine) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to optimize pharmacokinetic properties .

Q. How to optimize the compound’s pharmacokinetic properties through structural modification?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute methoxy groups with trifluoromethyl (improves metabolic stability) or pyridyl (enhances solubility) .
  • Prodrug Design : Introduce ester linkages at the carboxamide group for enhanced oral bioavailability .
  • CYP450 Inhibition Screening : Use liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups) and block with halogenation .

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